4-Cyclopentene-1,3-dione (CAS 930-60-9) is a highly reactive, bifunctional cyclic enedione characterized by an α,β-unsaturated diketone system. In industrial and advanced laboratory settings, it is primarily procured as a potent Michael acceptor, a versatile dienophile for Diels-Alder cycloadditions, and a critical building block for synthesizing complex cyclopentanoids and specialized biochemical probes [1]. Unlike its saturated analog, the presence of the endocyclic double bond flanked by two carbonyl groups significantly lowers the lowest unoccupied molecular orbital (LUMO), imparting high electrophilicity [2]. This dual reactivity profile allows for rapid conjugations and stereoselective ring-forming reactions, making it a highly efficient precursor in medicinal chemistry and materials science workflows.
Substituting 4-cyclopentene-1,3-dione with close structural analogs like 2-cyclopenten-1-one or 1,3-cyclopentanedione fundamentally alters reaction trajectories and synthetic viability. Using the mono-ketone 2-cyclopenten-1-one results in a measurable loss of electrophilic reactivity, requiring harsher conditions for Michael additions and often failing to achieve high stereoselectivity in cycloadditions due to a higher LUMO energy[1]. Conversely, utilizing the saturated 1,3-cyclopentanedione completely eliminates the dienophile and Michael acceptor capabilities, restricting its use to C-nucleophile applications. Furthermore, attempting to use alternative 1,3-diketones like dimedone for probe synthesis necessitates cumbersome enol-protection strategies, whereas 4-cyclopentene-1,3-dione allows for direct, high-yield thiol conjugation [2].
The dual-carbonyl activation in 4-cyclopentene-1,3-dione significantly enhances its electrophilicity compared to mono-ketone analogs. In comparative cellular assays measuring the repression of IGF-I gene expression—a proxy for targeted covalent binding via Michael addition—4-cyclopentene-1,3-dione demonstrated an IC50 of 30 µM[1]. In direct contrast, 2-cyclopenten-1-one exhibited an IC50 of 167 µM under identical conditions [1]. This 5.5-fold increase in potency highlights the enhanced reactivity imparted by the two potentially reactive carbons and the highly electron-deficient double bond.
| Evidence Dimension | Electrophilic potency (IC50 for target repression) |
| Target Compound Data | 30 µM |
| Comparator Or Baseline | 2-Cyclopenten-1-one (167 µM) |
| Quantified Difference | 5.5-fold higher potency for the target compound |
| Conditions | Cellular assay for IGF-I gene expression repression |
Buyers designing targeted covalent inhibitors or reactive crosslinkers must select the dione to achieve sufficient reaction kinetics and binding affinity at lower concentrations.
When synthesizing sulfenic acid-reactive chemical probes, 4-cyclopentene-1,3-dione serves as a highly efficient precursor via direct Michael addition of thiol-containing tags. This route achieves a 59–68% overall yield for complex biotinylated probes in just two steps [1]. If buyers attempt to use alternative 1,3-diketones like dimedone, the synthesis requires mandatory protection of the enol isomer before conjugation and subsequent deprotection, adding multiple synthetic steps, reducing overall yield, and increasing manufacturing time [1].
| Evidence Dimension | Synthetic route complexity and enol-protection requirement |
| Target Compound Data | Direct 2-step conjugation (59-68% yield) without enol protection |
| Comparator Or Baseline | Dimedone (requires multi-step enol protection/deprotection sequence) |
| Quantified Difference | Elimination of at least 2 synthetic steps (protection/deprotection) |
| Conditions | Synthesis of biotinylated 1,3-diketone chemical probes |
Procuring 4-cyclopentene-1,3-dione streamlines the manufacturing of biochemical probes by eliminating costly and time-consuming protection-deprotection steps.
As a highly electron-deficient dienophile, 4-cyclopentene-1,3-dione readily undergoes [4+2] cycloadditions with dienes such as chiral anthracenes, achieving complete conversion to yield single diastereomers [1]. The presence of the two carbonyl groups accelerates the reaction compared to standard mono-ketones like 2-cyclopenten-1-one and facilitates strong hydrogen-bonding interactions that lock the transition state, ensuring high stereoselectivity [1]. Additionally, its reactivity enables novel [4+1] ring expansions with alkynylsilanes to form 2-alkylidene-4-cyclopentene-1,3-diones, a pathway unavailable to saturated analogs like 1,3-cyclopentanedione [2].
| Evidence Dimension | Cycloaddition scope and stereocontrol |
| Target Compound Data | Yields single diastereomers in anthracene Diels-Alder reactions; enables[4+1] expansions |
| Comparator Or Baseline | 2-Cyclopenten-1-one / 1,3-Cyclopentanedione (lower reactivity / incapable of dienophile reactions) |
| Quantified Difference | Complete stereocontrol (single diastereomer) vs. mixed/no reaction |
| Conditions | Thermal Diels-Alder cycloaddition with chiral anthracenes (110-120 °C) |
For total synthesis workflows, this compound provides the necessary LUMO lowering to drive complex, stereospecific ring-forming reactions that simpler analogs cannot achieve.
Due to its ability to undergo rapid, protection-free Michael additions with thiols, 4-cyclopentene-1,3-dione is a highly efficient starting material for manufacturing probes designed to trap sulfenic acids in oxidized proteins[1]. It allows for the streamlined attachment of biotin or fluorophores, reducing production overhead for diagnostic reagents.
The compound's high dienophile reactivity makes it a critical building block in the total synthesis of prostaglandins, marine natural products, and polyquinanes [2]. Its capacity to form single diastereomers in Diels-Alder reactions ensures high stereochemical fidelity in early synthetic steps.
With a highly activated electrophilic double bond that exhibits a 5.5-fold increase in reactivity over mono-ketone analogs, this compound is a strong candidate scaffold for designing covalent drugs that target specific nucleophilic residues in disease-associated proteins [3].
Irritant